molecular formula C10H12BrN3S B12947455 7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine

7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12947455
M. Wt: 286.19 g/mol
InChI Key: NOTLRGGXHDHLBK-UHFFFAOYSA-N
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Description

7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The thienopyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

7-bromo-N-tert-butylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12BrN3S/c1-10(2,3)14-9-8-7(12-5-13-9)6(11)4-15-8/h4-5H,1-3H3,(H,12,13,14)

InChI Key

NOTLRGGXHDHLBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1SC=C2Br

Origin of Product

United States

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